N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
It’s known that imidazole derivatives can induce a variety of biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide typically involves the following steps:
Formation of 2-methyl-1H-benzo[d]imidazole: This can be achieved by cyclizing o-phenylenediamine with acetic acid under reflux conditions.
Alkylation: The 2-methyl-1H-benzo[d]imidazole is then alkylated using a suitable alkylating agent to introduce the benzyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- (1H-Benzo[d]imidazol-2-yl)methanamine
- (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyacetamide moiety differentiates it from other benzimidazole derivatives, potentially enhancing its biological activity and specificity .
Properties
IUPAC Name |
N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-19-15-8-7-13(9-16(15)20-12)10-18-17(21)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBOTLXKEXFRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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